What are the chemical properties of 4-Bromo-2-methyl-3-butyn-2-ol?
What are the chemical properties of 4-Bromo-2-methyl-3-butyn-2-ol?
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-methyl-3-butyn-2-ol
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Bromo-2-methyl-3-butyn-2-ol (CAS No: 2063-19-6). As a versatile synthetic building block, this propargyl alcohol derivative is distinguished by its bifunctional nature, incorporating both a tertiary alcohol and a bromoalkyne moiety. This unique structure underpins its utility in the strategic construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other high-value organic compounds. This guide delineates its physicochemical properties, reactivity, and established protocols for its application, providing a foundational resource for its effective use in a research and development context.
Physicochemical and Spectroscopic Characterization
4-Bromo-2-methyl-3-butyn-2-ol is a combustible liquid under standard conditions.[1][2] Its core chemical and physical properties are summarized in the table below, derived from established chemical databases.[1][3][4]
| Property | Value |
| IUPAC Name | 4-bromo-2-methylbut-3-yn-2-ol[1] |
| CAS Number | 2063-19-6[1][3] |
| Molecular Formula | C₅H₇BrO[1][3] |
| Molecular Weight | 163.01 g/mol [1] |
| Exact Mass | 161.96803 Da[1][3] |
| Appearance | Liquid[2] |
| Density | 1.55 g/cm³[3] |
| Boiling Point | 187 °C at 760 mmHg[3] |
| Flash Point | 66.9 °C[3] |
| Vapor Pressure | 0.179 mmHg at 25 °C[3] |
| LogP | 1.11 - 1.3[1][3] |
| Hydrogen Bond Donors | 1[3] |
| Hydrogen Bond Acceptors | 1[3] |
| Canonical SMILES | CC(C)(C#CBr)O[3] |
| InChIKey | PCIPCEOKFBAUNM-UHFFFAOYSA-N[1][5] |
While comprehensive public spectral data is limited, the structure suggests key features for spectroscopic analysis. In ¹H NMR, one would expect signals corresponding to the two methyl groups and the hydroxyl proton. The ¹³C NMR would show distinct peaks for the quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne. Infrared (IR) spectroscopy would reveal a characteristic absorption for the hydroxyl (-OH) group and the alkyne (C≡C) bond.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-2-methyl-3-butyn-2-ol is anchored in the reactivity of its bromoalkyne functionality. The bromine atom serves as an effective leaving group in cross-coupling reactions, making the molecule a valuable precursor for creating substituted alkynes.
Sonogashira Cross-Coupling Reactions
A primary application of this compound is in Sonogashira cross-coupling reactions.[6][7] This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. In this context, 4-Bromo-2-methyl-3-butyn-2-ol acts as a stable, less volatile, and easily handled surrogate for acetylene itself. The tertiary alcohol group provides steric protection and improves solubility, but can be cleaved under basic conditions post-coupling to yield a terminal alkyne.
Recent advancements have led to the development of efficient copper-free Sonogashira protocols, which are highly effective for coupling 2-methyl-3-butyn-2-ol (the parent compound) with aryl bromides to generate aryl-2-methyl-3-butyn-2-ols.[6][8][9] These products are key intermediates in the synthesis of pharmaceuticals, such as the anticancer agent Erlotinib.[6] The bromo-variant, 4-Bromo-2-methyl-3-butyn-2-ol, similarly participates in these transformations, offering a direct route to disubstituted alkynes. The causality behind this experimental choice lies in the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling, allowing for the construction of complex carbon skeletons from readily available aryl bromides.[6][9]
Caption: General scheme for Sonogashira coupling using the bromoalkyne.
Role in Drug Design and Discovery
The incorporation of a bromine atom into a molecular structure is a recognized strategy in drug design.[10] Bromine can modulate a compound's lipophilicity, metabolic stability, and binding affinity. Bromo-organic compounds are precursors to a wide range of derivatives, enabling extensive structure-activity relationship (SAR) studies.[11][12] The title compound serves as a valuable starting material for introducing the 3-hydroxy-3-methylbut-1-ynyl moiety into potential drug candidates, a structural motif found in various biologically active molecules.
Experimental Protocol: Copper-Free Sonogashira Coupling
The following protocol is a representative example of a copper-free Sonogashira coupling reaction, adapted from methodologies described for similar substrates.[6][8][9] This procedure is self-validating through the monitoring of starting material consumption and product formation via techniques like TLC or GC-MS.
Objective: To synthesize an aryl-substituted 2-methyl-3-butyn-2-ol via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Bromo-2-methyl-3-butyn-2-ol
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., P(p-tol)₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq) and 4-Bromo-2-methyl-3-butyn-2-ol (1.2 eq).
-
Solvent and Base: Add anhydrous THF as the solvent, followed by the addition of DBU (2.0 eq) as the base.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress should be monitored by TLC or GC. An inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions like homocoupling.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the base and salts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for a copper-free Sonogashira coupling reaction.
Safety and Handling
4-Bromo-2-methyl-3-butyn-2-ol is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
GHS Hazard Classification: The compound is classified as a combustible liquid.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1]
-
Precautionary Measures:
-
Handling: Use only under a chemical fume hood with adequate ventilation.[2][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][13] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][13] Use non-sparking tools and explosion-proof equipment.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable materials.[2]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do not induce vomiting. Call a physician or Poison Control Center immediately.[2]
-
Conclusion
4-Bromo-2-methyl-3-butyn-2-ol is a potent and versatile reagent in modern organic synthesis. Its value is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a key building block for constructing complex molecules, including vital pharmaceutical intermediates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
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Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
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Juszkiewicz, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e791. [Link]
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4-bromo-2-methyl-3-butyn-2-ol - PubChemLite. [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - ResearchGate. [Link]
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Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-93. [Link]
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Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
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Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? - ResearchGate. [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. - Semantic Scholar. [Link]
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